molecular formula C7H12N4O B2445365 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea CAS No. 1935456-36-2

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea

Cat. No.: B2445365
CAS No.: 1935456-36-2
M. Wt: 168.2
InChI Key: GHAVKPWNQGOHDF-UHFFFAOYSA-N
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Description

“3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea” is a compound that contains a pyrazole scaffold . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” is not provided in the search results.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the search results.

Scientific Research Applications

Hydrogel Formation and Rheological Properties

  • Application : The compound 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a derivative of 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea, has been found to form hydrogels in acidic conditions. The physical properties, such as morphology and rheology, of these hydrogels can be tuned by varying the anion type used during the gelation process. This property makes it potentially useful in material science and drug delivery systems (Lloyd & Steed, 2011).

Synthesis and Acaricidal Activity

  • Application : N-Substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas, closely related to the this compound, were synthesized and shown to exhibit acaricidal activity. This suggests potential applications in agriculture and pest control (Xie Xian-ye, 2007).

Inhibitory Activity in Biomedical Research

  • Application : 1,3-Disubstituted ureas containing 1,3,5-trisubstituted pyrazole, structurally similar to the query compound, have been synthesized and demonstrated inhibitory activity against human soluble epoxide hydrolase. This implies potential applications in biomedical research, particularly in the development of therapeutic agents (D’yachenko et al., 2019).

MAP Kinase Inhibition

  • Application : Compounds similar to this compound have been studied for their ability to inhibit p38α MAP kinase, a protein involved in inflammatory responses and cell growth. This indicates potential for the development of novel anti-inflammatory and cancer drugs (Getlik et al., 2012).

Crystal Structure Analysis in Material Science

  • Application : The crystal structure of related compounds has been analyzed to understand their molecular configuration, providing insights into material science and molecular engineering (Jeon et al., 2015).

Green Synthesis in Organic Chemistry

  • Application : Related compounds have been synthesized using green chemistry approaches, suggesting an environmentally friendly method for the synthesis of similar pyrazole derivatives (Charan & Manjula, 2019).

Properties

IUPAC Name

1-methyl-3-[2-(1H-pyrazol-5-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6/h3,5H,2,4H2,1H3,(H,10,11)(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAVKPWNQGOHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935456-36-2
Record name 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea
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